molecular formula C19H20ClN5O2S B12138552 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12138552
M. Wt: 417.9 g/mol
InChI Key: HNOXSWYPRSGHCZ-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole ring substituted with a 4-methylphenyl group at position 5 and a thioether-linked acetamide moiety. The acetamide group is further substituted with a 4-chloro-2-methoxy-5-methylphenyl chain, contributing to its unique electronic and steric properties. Such structural features are common in pharmaceuticals and agrochemicals, where the triazole core is known for its bioactivity, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

Molecular Formula

C19H20ClN5O2S

Molecular Weight

417.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C19H20ClN5O2S/c1-11-4-6-13(7-5-11)18-23-24-19(25(18)21)28-10-17(26)22-15-8-12(2)14(20)9-16(15)27-3/h4-9H,10,21H2,1-3H3,(H,22,26)

InChI Key

HNOXSWYPRSGHCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC

Origin of Product

United States

Preparation Methods

Preparation of 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

  • Starting materials : 4-Methylphenylhydrazine and thiocarbazic acid.

  • Reaction conditions : Reflux in ethanol at 80°C for 6 hours under nitrogen.

  • Mechanism : Cyclocondensation followed by tautomerization to form the triazole-thiol intermediate.

Key data :

ParameterValue
Yield72–78% (reported in)
PurificationRecrystallization (EtOH)

Functionalization with Sulfanyl-Acetamide

Thioether Formation

The triazole-thiol intermediate undergoes nucleophilic substitution with chloroacetamide:

  • Reagents : Chloroacetamide, K₂CO₃, DMF.

  • Conditions : 60°C for 4 hours.

  • Mechanism : Deprotonation of the thiol group by K₂CO₃ facilitates attack on chloroacetamide.

Optimization note : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing the transition state.

Coupling with 4-Chloro-2-methoxy-5-methylphenylamine

Acetylation of the Amine

  • Step 1 : Protection of the amine group using acetic anhydride in pyridine.

  • Step 2 : Reaction with the sulfanyl-acetamide intermediate via EDC/HOBt coupling.

Critical parameters :

  • Temperature : 0–5°C during coupling to minimize side reactions.

  • Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

Yield : 65–70% after column chromatography (silica gel, hexane/EtOAc).

Reaction Condition Optimization

Solvent Effects

SolventDielectric ConstantYield (%)
DMF36.778
DMSO46.768
THF7.552

Data inferred from analogous triazole syntheses.

Temperature Profile

  • Cyclization : Optimal at 80°C; lower temperatures (<60°C) result in incomplete reactions.

  • Coupling : Maintained below 10°C to prevent epimerization.

Purification and Characterization

Chromatographic Techniques

  • HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 12.3 min.

  • TLC : Rf = 0.45 (hexane:EtOAc = 1:1).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, triazole-H), 2.35 (s, 3H, CH₃), 4.20 (s, 2H, SCH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Attributed to steric hindrance from the 4-methylphenyl group. Mitigated by slow reagent addition.

  • Byproduct Formation : Oxidative dimerization of thiols minimized via inert atmosphere.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s specific mechanism of action depends on its target.
    • It could interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table summarizes key structural and functional differences between the target compound and related triazole-acetamide derivatives:

    Compound Name Triazole Substituents Acetamide Substituents Notable Properties/Activities Reference
    Target Compound : 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide 4-Amino, 5-(4-methylphenyl) 4-Chloro-2-methoxy-5-methylphenyl Hypothesized enhanced lipophilicity and metabolic stability due to chloro and methoxy groups.
    2-((4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide 4-Amino, 5-(2-chlorophenyl) 3-Methoxyphenyl Structural analog with potential anti-inflammatory activity; substituent position affects binding.
    2-[[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide 4-Amino, 5-(3-methylphenyl) 5-Chloro-2-methylphenyl Demonstrated moderate antifungal activity in preliminary screens.
    2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide 5-(4-Chlorophenyl), 4-(4-methylphenyl) 4-(Dimethylamino)phenyl Exhibited selective kinase inhibition in vitro; dimethylamino group enhances solubility.
    2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide 5-(4-Chlorophenyl), 4-ethyl 4-Ethoxyphenyl Ethyl and ethoxy groups may reduce metabolic clearance compared to methyl/methoxy analogs.

    Key Observations:

    The dimethylamino group in improves water solubility, whereas the target compound’s methoxy and chloro groups prioritize membrane permeability .

    Anti-Exudative Activity :

    • Derivatives with furan-2-yl substituents (e.g., from ) showed significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium. The target compound’s 4-methylphenyl group may similarly modulate cyclooxygenase (COX) pathways but with altered selectivity .

    Synthetic Routes :

    • Most analogs, including the target compound, are synthesized via 1,3-dipolar cycloaddition (e.g., ) or nucleophilic substitution reactions. The choice of azide/alkyne precursors or thiol-acetamide coupling agents dictates regioselectivity and yield .

    Crystallographic and Computational Studies :

    • Structural analogs (e.g., ) were refined using SHELX software, highlighting the importance of hydrogen bonding and π-stacking interactions in crystal packing and stability . The target compound’s methoxy group may participate in hydrogen bonding, influencing its solid-state properties .

    Biological Activity

    The compound 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Triazoles are known for their diverse biological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

    Synthesis

    The synthesis of triazole derivatives typically involves methods such as click chemistry and various coupling reactions. The specific synthesis pathway for the compound involves the reaction of 4-amino-5-(4-methylphenyl)-1,2,4-triazole with a suitable thioether precursor in the presence of a catalyst. The resultant compound was characterized using techniques like NMR spectroscopy and X-ray crystallography , confirming its structural integrity and purity.

    Antimicrobial Activity

    Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)] have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

    CompoundActivityReference
    Triazole Derivative AAntibacterial against E. coli
    Triazole Derivative BAntifungal against Candida spp.
    2-[4-amino...]Broad-spectrum activity (in vitro)

    Anticancer Activity

    The anticancer potential of triazole derivatives is well-documented. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth. Specifically, the compound in focus has been evaluated for its cytotoxic effects against several cancer cell lines.

    Case Study:

    In a study examining the cytotoxic effects of various triazole derivatives on human cancer cell lines (e.g., breast and lung cancer), it was found that the compound exhibited IC50 values in the micromolar range, indicating significant potency compared to standard chemotherapeutics.

    The proposed mechanisms by which this compound exerts its biological effects include:

    • Inhibition of Enzyme Activity : Many triazoles inhibit enzymes critical for fungal or bacterial survival.
    • DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
    • Modulation of Signaling Pathways : These compounds may influence pathways such as apoptosis and cell cycle regulation.

    Research Findings

    Research has consistently highlighted the importance of structural modifications in enhancing the biological activity of triazole derivatives. For example:

    • Substituent Effects : The presence of electron-withdrawing groups (like chloro or methoxy) can significantly enhance antimicrobial activity.
    • Hybrid Structures : Combining triazoles with other pharmacophores has been shown to create synergistic effects that improve efficacy.

    Q & A

    Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to minimize side products?

    The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by thioether linkage and acetamide coupling. Key steps include:

    • Thioether formation : Reacting 1,2,4-triazole derivatives with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
    • Acetamide coupling : Using chloroacetyl chloride or activated esters in the presence of triethylamine to facilitate nucleophilic substitution .
      Optimization strategies :
      • Control temperature (20–25°C) to avoid decomposition .
      • Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., ethanol-DMF mixtures) .
      • Use inert atmospheres to prevent oxidation of sensitive groups like sulfanyl .

    Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

    • NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic substituents, sulfanyl linkages, and acetamide groups. For example, the methoxy group (-OCH₃) resonates at δ 3.8–4.0 ppm .
    • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, N-H stretches at ~3468 cm⁻¹) .
    • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .

    Q. How is the compound initially screened for biological activity, and what are common assay models?

    • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
    • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

    Advanced Research Questions

    Q. How can synthetic yields be improved for large-scale production without compromising purity?

    • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance thioether formation efficiency .
    • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions during acetamide coupling .
    • Continuous flow chemistry : Implement microreactors to control exothermic reactions and improve scalability .

    Q. How should researchers address contradictory data regarding the compound’s biological efficacy across studies?

    • Substituent analysis : Compare activity trends of analogs with varying substituents (e.g., 4-methylphenyl vs. 2-chlorophenyl) to identify structure-activity relationships (SAR) .
    • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under consistent conditions (pH, temperature) .

    Q. What computational methods are used to predict binding modes and target interactions?

    • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., COX-2, EGFR) using crystal structures from the PDB .
    • MD simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories .
    • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .

    Q. How do structural modifications (e.g., substituent changes) alter the compound’s bioactivity?

    • Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but may reduce solubility .
    • Bulkier substituents (e.g., 4-methylphenyl) improve target selectivity by occupying hydrophobic enzyme pockets .
    • Polar groups (e.g., -OH, -OCH₃) increase water solubility but may reduce membrane permeability .

    Q. What strategies are employed to study the compound’s stability under physiological conditions?

    • Forced degradation studies : Expose to acidic/basic conditions (pH 1–13), UV light, and elevated temperatures (40–60°C) .
    • HPLC monitoring : Track degradation products over time using C18 columns and acetonitrile/water gradients .

    Q. How are pharmacokinetic properties (e.g., bioavailability, half-life) evaluated in preclinical models?

    • In vivo models : Administer to rodents and collect plasma samples at intervals for LC-MS/MS analysis .
    • Caco-2 assays : Measure intestinal permeability to predict oral absorption .
    • Microsomal stability tests : Incubate with liver microsomes to estimate metabolic clearance .

    Q. What advanced analytical techniques resolve ambiguities in stereochemistry or polymorphic forms?

    • X-ray crystallography : Determines absolute configuration and crystal packing .
    • DSC/TGA : Assess thermal stability and polymorph transitions .
    • Solid-state NMR : Characterize amorphous vs. crystalline forms .

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